molecular formula C18H10O9 B1249926 Dioxinodehydroeckol CAS No. 639514-05-9

Dioxinodehydroeckol

Cat. No.: B1249926
CAS No.: 639514-05-9
M. Wt: 370.3 g/mol
InChI Key: LBHQACSAGWCMAB-UHFFFAOYSA-N
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Preparation Methods

Dioxinodehydroeckol is typically extracted from marine brown algae, particularly Ecklonia cava. The extraction process involves the use of solvents such as ethanol to isolate the compound from the algae . The synthetic routes for this compound involve the isolation of phlorotannins, a class of polyphenols, from the algae. Industrial production methods are still under research, but the focus is on optimizing the extraction process to yield higher quantities of the compound .

Chemical Reactions Analysis

Dioxinodehydroeckol undergoes various chemical reactions, including oxidation and reduction. It has been observed to inhibit Cu2±induced LDL oxidation, indicating its potential as an antioxidant . Common reagents used in these reactions include copper ions and other oxidizing agents. The major products formed from these reactions are oxidized derivatives of this compound, which retain some of the biological activity of the parent compound .

Properties

CAS No.

639514-05-9

Molecular Formula

C18H10O9

Molecular Weight

370.3 g/mol

IUPAC Name

[1,4]benzodioxino[2,3-a]oxanthrene-1,3,6,9,11-pentol

InChI

InChI=1S/C18H10O9/c19-6-1-8(21)14-11(3-6)26-17-13(24-14)5-10(23)16-18(17)27-15-9(22)2-7(20)4-12(15)25-16/h1-5,19-23H

InChI Key

LBHQACSAGWCMAB-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1O)OC3=C(O2)C4=C(C(=C3)O)OC5=CC(=CC(=C5O4)O)O)O

Canonical SMILES

C1=C(C=C2C(=C1O)OC3=C(O2)C4=C(C(=C3)O)OC5=CC(=CC(=C5O4)O)O)O

Synonyms

eckstolonol

Origin of Product

United States

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